![molecular formula C18H11BrN2O4 B2504167 3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one CAS No. 2380194-12-5](/img/structure/B2504167.png)
3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one
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Description
The compound “3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxy-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. These include a bromophenyl group, an oxadiazole ring, and a methoxy-substituted chromen-2-one system .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving bromination, cyclization to form the oxadiazole ring, and methoxylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bromophenyl, oxadiazole, and chromen-2-one moieties. The bromine atom would add significant weight to the molecule, and the oxadiazole and chromen-2-one rings would contribute to the compound’s rigidity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the bromine atom, which could act as a good leaving group in substitution reactions. The oxadiazole ring might also participate in reactions, particularly if conditions were to cause it to open .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point. The oxadiazole and chromen-2-one rings could contribute to the compound’s rigidity and potentially influence its solubility .Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-7-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2O4/c1-23-13-7-4-11-8-14(18(22)24-15(11)9-13)17-21-20-16(25-17)10-2-5-12(19)6-3-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZISSWKPQSCTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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